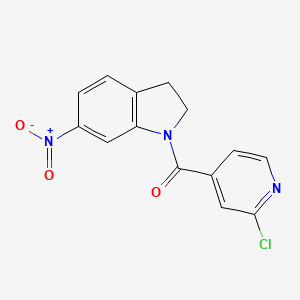
1-(2-chloropyridine-4-carbonyl)-6-nitro-2,3-dihydro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chloropyridine-4-carbonyl)-6-nitro-2,3-dihydro-1H-indole is a complex organic compound that features a pyridine ring substituted with a chlorine atom and a carbonyl group, as well as an indole ring with a nitro group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloropyridine-4-carbonyl)-6-nitro-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common route starts with the chlorination of pyridine to obtain 2-chloropyridine. This intermediate is then subjected to a Friedel-Crafts acylation reaction using an appropriate acyl chloride to introduce the carbonyl group at the 4-position of the pyridine ring.
The indole moiety can be synthesized separately through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions. The nitro group is introduced via nitration using a mixture of concentrated nitric and sulfuric acids. Finally, the two fragments are coupled under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(2-chloropyridine-4-carbonyl)-6-nitro-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic medium.
Electrophilic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, such as bromination or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.
Electrophilic Substitution: Bromine in acetic acid or sulfuric acid for sulfonation.
Major Products
Nucleophilic Substitution: Products with various functional groups replacing the chlorine atom.
Reduction: 1-(2-aminopyridine-4-carbonyl)-6-nitro-2,3-dihydro-1H-indole.
Electrophilic Substitution: Halogenated or sulfonated derivatives of the indole ring.
科学研究应用
1-(2-chloropyridine-4-carbonyl)-6-nitro-2,3-dihydro-1H-indole has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors or other advanced materials.
Biological Studies: Its derivatives can be used to study the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.
作用机制
The mechanism of action of 1-(2-chloropyridine-4-carbonyl)-6-nitro-2,3-dihydro-1H-indole depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The presence of the nitro group can also facilitate redox reactions, which may be relevant in biological systems.
相似化合物的比较
Similar Compounds
- 2-chloropyridine-4-carbonyl chloride
- 6-nitroindole
- 2-chloro-6-nitropyridine
Uniqueness
1-(2-chloropyridine-4-carbonyl)-6-nitro-2,3-dihydro-1H-indole is unique due to the combination of its functional groups and the specific positions of these groups on the pyridine and indole rings. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.
属性
IUPAC Name |
(2-chloropyridin-4-yl)-(6-nitro-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3/c15-13-7-10(3-5-16-13)14(19)17-6-4-9-1-2-11(18(20)21)8-12(9)17/h1-3,5,7-8H,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKMCPPZIBJUFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
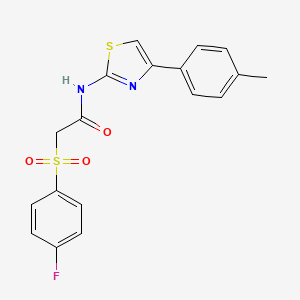
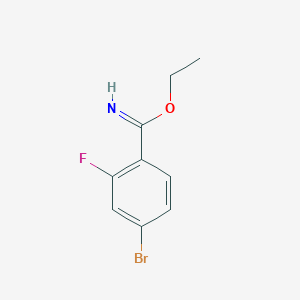
![N-(2,4-difluorophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2440989.png)
![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole](/img/structure/B2440993.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2440996.png)
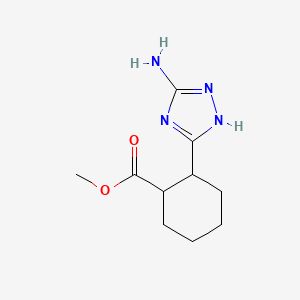
![1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine](/img/structure/B2440999.png)
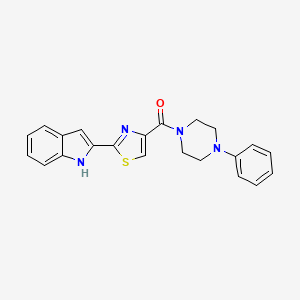
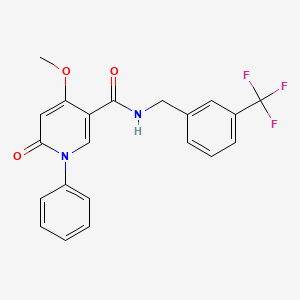
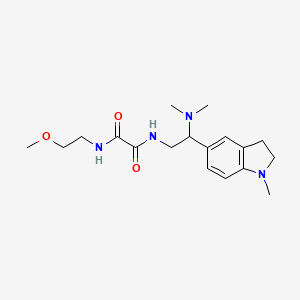
![4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-5,7-dimethyl-2H-chromen-2-one](/img/structure/B2441005.png)
![9-(2,4-dimethylphenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2441006.png)
![2-chloro-N-ethyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B2441007.png)
![1-methyl-N-{pyrazolo[1,5-a]pyrazin-4-yl}-1H-pyrazol-4-amine](/img/structure/B2441008.png)
